![molecular formula C18H20N2O3S B223393 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as SB 203580, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling pathway involved in a wide range of cellular functions, including inflammation, apoptosis, and stress response.
Mécanisme D'action
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 acts as a highly specific inhibitor of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that rely on p38 MAPK signaling.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of the study. For example, it has been shown to reduce the production of pro-inflammatory cytokines in immune cells, to promote the survival of neurons under stress conditions, and to inhibit the growth and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in lab experiments is its high specificity for p38 MAPK, which allows for precise manipulation of this signaling pathway. Moreover, its well-established mechanism of action and availability as a commercial reagent make it a convenient tool for many researchers. However, one limitation of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 and its role in p38 MAPK signaling. For example, it may be used to investigate the involvement of this pathway in specific diseases or conditions, such as neurodegenerative disorders or autoimmune diseases. Moreover, the development of more specific and potent inhibitors of p38 MAPK may lead to new therapeutic targets for these diseases. Finally, the use of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in combination with other compounds or therapies may provide new insights into the complex interactions between different signaling pathways in the cell.
Méthodes De Synthèse
The synthesis of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 involves several steps, starting from commercially available starting materials. One of the key steps involves the reaction of 4-bromo-1-naphthol with 4-propoxybenzenesulfonyl chloride, followed by cyclization with ethyl isocyanate to form the imidazole ring. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been widely used in scientific research as a tool to study the role of p38 MAPK in various cellular processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to promote the survival of neurons under stress conditions. Moreover, 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been used to investigate the involvement of p38 MAPK in cancer, diabetes, and cardiovascular diseases.
Propriétés
Nom du produit |
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



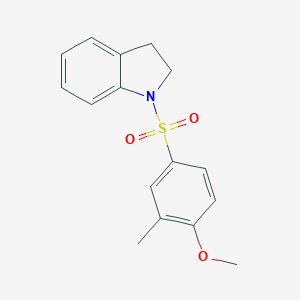

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
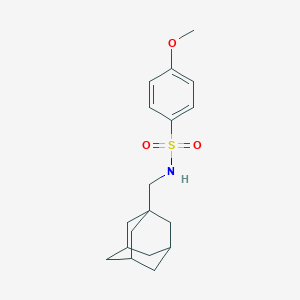
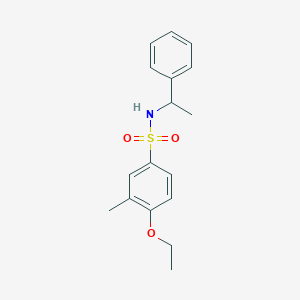
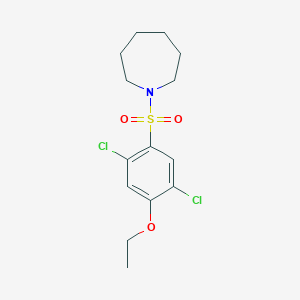
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
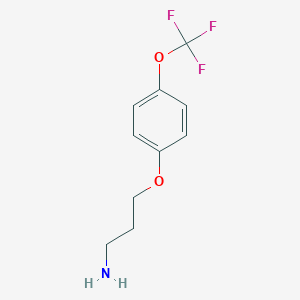


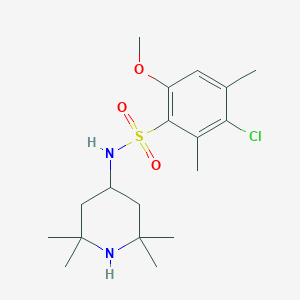
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)